1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline
Description
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline is a hybrid compound combining a 1,2,3,4-tetrahydroquinoline moiety with a 4,6-dichloro-1,3,5-triazine group. This compound’s synthesis typically involves coupling chlorinated triazine intermediates with tetrahydroquinoline derivatives under controlled conditions, as seen in analogous protocols .
Properties
IUPAC Name |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4/c13-10-15-11(14)17-12(16-10)18-7-3-5-8-4-1-2-6-9(8)18/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQBHHBPKBVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90316889 | |
| Record name | NSC308798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111373-02-5 | |
| Record name | NSC308798 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90316889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Cyanuric chloride’s three chlorine atoms undergo sequential substitution at varying temperatures. For the target compound, one chlorine is replaced by tetrahydroquinoline, leaving two chlorines intact on the triazine ring. The reaction proceeds under mild conditions:
-
Base : N,N-Diisopropylethylamine (DIPEA) or triethylamine to neutralize HCl.
-
Temperature : 0°C initial cooling, followed by stirring at room temperature.
Example Procedure :
Key Parameters Affecting Yield
-
Stoichiometry : Excess tetrahydroquinoline improves substitution efficiency.
-
Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to ethanol.
-
Purification : Column chromatography (hexane/ethyl acetate) yields >85% purity.
Alternative Synthetic Routes
Pre-functionalized Triazine Intermediates
4-(4,6-Dichloro-1,3,5-triazin-2-yl)morpholine, a related intermediate, demonstrates the feasibility of modular synthesis. By replacing morpholine with tetrahydroquinoline, the target compound is accessible via analogous nucleophilic substitution.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
High-performance capillary electrophoresis (HPCE) confirms ≥85% purity, critical for biological applications.
Comparative Analysis of Methods
Industrial and Research Applications
The compound’s dichlorotriazine moiety enables covalent binding to nucleophiles, making it valuable for:
-
Polymer Crosslinking : Reacts with cellulose or gelatin under basic conditions.
-
Pharmaceutical Intermediates : Serves as a precursor for mTOR inhibitors.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, secondary amines, or thiols in the presence of a base (e.g., sodium carbonate) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substituted Triazines: Products with various functional groups replacing the chlorine atoms on the triazine ring.
Quinoline Derivatives: Oxidized or reduced forms of the quinoline moiety.
Scientific Research Applications
Antifungal Activity
Recent studies have shown that derivatives of 1,3,5-triazines exhibit potent antifungal properties. For instance, compounds containing thiosemicarbazides linked to triazines demonstrated significant synergistic effects when combined with fluconazole against various fungal strains such as Candida albicans and Cryptococcus species. These compounds exhibited low cytotoxicity towards human cells while maintaining high antifungal efficacy .
Antiviral Activity
The compound has also been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV treatment. Research indicated that certain derivatives showed high specificity and low toxicity against wild-type HIV-1 and mutant strains. The incorporation of specific functional groups enhanced their bioactivity and selectivity .
Autoimmune Disease Treatment
Another promising application is in the treatment of autoimmune diseases. Recent studies have focused on the design of tetrahydroquinoline derivatives that act as RORγt inverse agonists. These compounds have shown significant efficacy in treating conditions like psoriasis and rheumatoid arthritis in mouse models, highlighting their potential for oral bioavailability and therapeutic effectiveness .
Fluorescent Probes
The compound has been employed as a fluorescent probe due to its high quantum efficiency and stability. Its application in fluorescence spectroscopy allows for sensitive detection methods in biochemical assays . The unique properties of the triazine ring contribute to its effectiveness as a fluorescent marker.
Case Studies
Mechanism of Action
The mechanism of action of Quinoline, 1-(4,6-dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity . The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Triazine-Based Derivatives
- 1-(4,6-Dichloro-1,3,5-triazine)-2,3,3-trimethylindolinium chloride: Features an indolinium group instead of tetrahydroquinoline. The chlorine atoms on the triazine ring enhance electrophilicity, facilitating nucleophilic substitutions, similar to the target compound.
- 1-(4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)phenyl)ethan-1-one: Substitutes tetrahydroquinoline with a phenylacetophenone group. The ketone functionality may reduce metabolic stability compared to the saturated tetrahydroquinoline ring in the target compound .
Tetrahydroquinoline Derivatives
- 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline: Lacks the triazine group but exhibits significant analgesic activity (1/8th the potency of morphine). The hydroxy and methyl substituents enhance hydrogen bonding and lipophilicity, influencing bioavailability .
- 3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines: Incorporate aryl and methoxy groups, which confer anticancer activity. The diaryl substituents likely improve binding to hydrophobic enzyme pockets, a feature absent in the dichlorotriazine-containing target compound .
Isoquinoline Analogues
- (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride: Structural isomer of tetrahydroquinoline with a fused benzene ring. The carboxylic acid group enables salt formation, enhancing aqueous solubility compared to the neutral triazine-linked compound .
Physicochemical Properties
*Calculated partition coefficient (lipophilicity)
Biological Activity
1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest due to its potential biological activities. Its structure incorporates a triazine moiety that is known for various biological effects, including antimicrobial and antifungal properties. This article reviews the biological activities associated with this compound based on available research data.
- Molecular Formula : C17H8Cl2N4O2
- Molecular Weight : 371.18 g/mol
- CAS Number : 6522-75-4
Biological Activity Overview
The biological activity of 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline has been explored in various studies. The compound exhibits a range of pharmacological effects:
-
Antifungal Activity :
- Research indicates that derivatives of triazine compounds can exhibit antifungal properties. For instance, thiosemicarbazides containing triazines have shown promising antifungal activity against strains of Candida albicans and Cryptococcus species with MIC values ranging from ≤0.125 to 4.0 μg/mL . This suggests that similar derivatives could exhibit comparable antifungal properties.
-
Antimicrobial Effects :
- The triazine ring system is often associated with antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains . The specific activity of 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline against specific pathogens remains to be fully characterized.
- Cytotoxicity :
Case Study 1: Antifungal Synergy
A recent study highlighted the synergistic effects of triazine derivatives when combined with fluconazole against fluconazole-resistant Candida albicans. The study reported an MIC value of 32.0 μg/mL for the combination treatment with FICI values indicating synergy (FICI ≤ 0.5) . This suggests that the incorporation of the triazine moiety into antifungal agents may enhance their efficacy.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of triazine derivatives has provided insights into modifying chemical structures to enhance biological activity while minimizing toxicity. For example, modifications in the side chains have been shown to affect both potency and selectivity towards fungal cells compared to human cells .
Data Tables
Q & A
Q. What are the established synthetic routes for 1-(4,6-Dichloro-1,3,5-triazin-2-yl)-1,2,3,4-tetrahydroquinoline, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 1,2,3,4-tetrahydroquinoline with 4,6-dichloro-1,3,5-triazine under controlled conditions. Key steps include:
- Cyclization : Acid-catalyzed cyclization (e.g., concentrated H2SO4) to form the triazine-quinoline linkage .
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like overchlorinated derivatives .
Critical parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric ratios (excess triazine to ensure complete coupling), and solvent choice (anhydrous dichloromethane for improved solubility) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves the triazine-quinoline dihedral angle and confirms substitution patterns (e.g., mean C–C bond length = 0.003 Å, R factor = 0.038) .
- NMR Spectroscopy : <sup>1</sup>H NMR identifies proton environments (e.g., tetrahydroquinoline’s methylene protons at δ 2.5–3.5 ppm), while <sup>13</sup>C NMR confirms chlorine substitution on the triazine ring .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 310.05) .
Q. What safety considerations are paramount when handling this compound, particularly regarding its chlorinated triazine moiety?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile chlorinated intermediates.
- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How do substitution patterns on the triazine ring influence the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The 4,6-dichloro groups on the triazine ring are electron-withdrawing, activating the ring for NAS. Reactivity can be modulated by:
- Steric Effects : Bulky substituents on the quinoline moiety may hinder attack at the triazine C-2 position .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states .
- Catalysis : Lewis acids (e.g., ZnCl2) accelerate substitution at specific positions .
Q. What methodologies are employed to evaluate the pharmacological potential of this compound, particularly in anticonvulsant or antiviral applications?
- Methodological Answer :
- In Vitro Assays : Screen for activity against voltage-gated sodium channels (anticonsulvant) or viral proteases (antiviral) using patch-clamp or fluorescence-based assays .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chlorine with methoxy groups) to assess impact on bioactivity .
- In Vivo Models : Administer the compound in rodent seizure models (e.g., maximal electroshock test) at doses of 10–100 mg/kg .
Q. How can researchers resolve discrepancies between theoretical computational models and experimental data regarding the compound's electronic properties?
- Methodological Answer :
- Calibration : Compare DFT-calculated HOMO-LUMO gaps with experimental UV-Vis spectra (λmax ~280 nm for triazine absorption) .
- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) in computational studies to match experimental dielectric environments .
- Validation : Use single-crystal X-ray data to refine bond-length parameters in molecular docking studies .
Data Contradiction Analysis
- Synthetic Yield vs. Purity : High yields (>80%) reported in cyclization reactions may conflict with HPLC data showing ~3% overchlorinated byproducts . Mitigate this by optimizing reaction time (≤2 hours) and using scavengers (e.g., triethylamine) .
- Computational vs. Experimental Reactivity : Discrepancies in NAS reactivity predictions can arise from neglecting steric hindrance in simulations. Address this by integrating molecular dynamics (MD) simulations to account for conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
